molecular formula C10H10O4 B13474426 3-Ethoxy-2-formylbenzoic acid

3-Ethoxy-2-formylbenzoic acid

Cat. No.: B13474426
M. Wt: 194.18 g/mol
InChI Key: FLJLPVVAQBWJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-formylbenzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, featuring an ethoxy group at the third position and a formyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-formylbenzoic acid typically involves the ethylation of 2-formylbenzoic acid. One common method is the reaction of 2-formylbenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-Ethoxy-2-carboxybenzoic acid.

    Reduction: 3-Ethoxy-2-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-formylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-formylbenzoic acid depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, while the ethoxy group can participate in nucleophilic substitution reactions. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Formylbenzoic acid: Lacks the ethoxy group, making it less versatile in certain reactions.

    3-Ethoxybenzoic acid: Lacks the formyl group, limiting its reactivity in oxidation and reduction reactions.

    4-Ethoxy-2-formylbenzoic acid: Similar structure but with different positional isomerism, affecting its chemical properties.

Uniqueness

3-Ethoxy-2-formylbenzoic acid is unique due to the presence of both the ethoxy and formyl groups, which provide a combination of reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3-ethoxy-2-formylbenzoic acid

InChI

InChI=1S/C10H10O4/c1-2-14-9-5-3-4-7(10(12)13)8(9)6-11/h3-6H,2H2,1H3,(H,12,13)

InChI Key

FLJLPVVAQBWJRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1C=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.